N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system and an indenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the hydroxyl and methoxy groups, followed by the formation of the carboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and protection-deprotection strategies are often employed to achieve the desired structure efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of different derivatives.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones, carboxylic acids, or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: Research indicates its possible use in drug development, particularly in the treatment of diseases such as cancer and inflammation. Industry: Its unique properties make it suitable for applications in materials science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: These compounds also contain the benzofuran ring system and have comparable properties.
Carboxamide Derivatives: These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its distinct structure allows for specific interactions and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-16-8-4-6-14-11-17(25-18(14)16)19(22)21-12-20(23)10-9-13-5-2-3-7-15(13)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCIQUXGXUIDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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